molecular formula C17H19NO3 B291762 N-(4-ethylphenyl)-2,4-dimethoxybenzamide

N-(4-ethylphenyl)-2,4-dimethoxybenzamide

Cat. No. B291762
M. Wt: 285.34 g/mol
InChI Key: NZCKBDCRBKNZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2,4-dimethoxybenzamide, also known as 4-Ethyl-2,4-dimethoxy-N-(phenylmethyl)benzamide (EDMB), is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the benzamide family of compounds and has a molecular weight of 295.38 g/mol.

Mechanism of Action

The mechanism of action of EDMB is not fully understood, but studies suggest that it may act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis by activating caspases. EDMB has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
EDMB has been found to have a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, it has been shown to have antioxidant and anti-inflammatory effects. EDMB has also been found to modulate the activity of certain ion channels, which may contribute to its analgesic properties.

Advantages and Limitations for Lab Experiments

One advantage of using EDMB in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to optimize its use in various applications.

Future Directions

There are several potential future directions for research on EDMB. One area of interest is its potential use in combination with other compounds to enhance its therapeutic effects. Another direction is to further investigate its mechanism of action and identify specific targets for its activity. Additionally, more research is needed to determine the optimal dosing and administration of EDMB for various therapeutic applications.

Synthesis Methods

EDMB can be synthesized using a variety of methods, including the reaction of 4-ethylphenylamine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 4-ethylphenylamine with 2,4-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

EDMB has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and pain management. Studies have shown that EDMB exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, EDMB has been investigated for its analgesic properties and has been shown to reduce pain in animal models.

properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-(4-ethylphenyl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C17H19NO3/c1-4-12-5-7-13(8-6-12)18-17(19)15-10-9-14(20-2)11-16(15)21-3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

NZCKBDCRBKNZMA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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